4-Phenyl-N-pyrrolidin-3-ylbenzamide
Description
4-Phenyl-N-pyrrolidin-3-ylbenzamide is a benzamide derivative featuring a phenyl group at the 4-position of the benzamide core and a pyrrolidine ring substituted at the 3-position of the nitrogen atom. The pyrrolidine moiety (a 5-membered saturated ring) may influence conformational flexibility and binding interactions with biological targets, while the phenyl group contributes to aromatic stacking and hydrophobic interactions .
Properties
IUPAC Name |
4-phenyl-N-pyrrolidin-3-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(19-16-10-11-18-12-16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16,18H,10-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZLSSUTSOTEQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-N-pyrrolidin-3-ylbenzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrrolidine derivative in the presence of a Lewis acid catalyst.
Formation of the Benzamide Core: The final step involves the coupling of the pyrrolidine derivative with a benzoyl chloride to form the benzamide core.
Industrial Production Methods
Industrial production of 4-Phenyl-N-pyrrolidin-3-ylbenzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-N-pyrrolidin-3-ylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
4-Phenyl-N-pyrrolidin-3-ylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Phenyl-N-pyrrolidin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
Core Benzamide Modifications
- Phenyl vs. Chloro/Trifluoromethyl : The 4-phenyl group in 4-Phenyl-N-pyrrolidin-3-ylbenzamide supports hydrophobic interactions, whereas chloro (in ) or trifluoromethyl (in ) substituents introduce electron-withdrawing effects, enhancing binding affinity and metabolic stability.
- Pyrrolidine vs. Piperidine/Piperazine : The 5-membered pyrrolidine ring in the target compound may confer greater conformational rigidity compared to 6-membered piperidine () or flexible piperazine (), influencing target selectivity.
Heterocyclic Additions
Pharmacokinetic Considerations
- Solubility : Piperazine-containing analogs () exhibit improved water solubility due to basic nitrogen atoms, whereas 4-Phenyl-N-pyrrolidin-3-ylbenzamide may require formulation optimization.
- Metabolic Stability: Fluorinated () and chloro () analogs resist oxidative metabolism better than the non-halogenated target compound.
Biological Activity
4-Phenyl-N-pyrrolidin-3-ylbenzamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including biochemical properties, molecular mechanisms, and relevant case studies.
Chemical Structure and Properties
4-Phenyl-N-pyrrolidin-3-ylbenzamide is characterized by its unique structure, which consists of a phenyl group attached to a pyrrolidine ring and a benzamide moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Enzyme Interactions
Research indicates that 4-Phenyl-N-pyrrolidin-3-ylbenzamide interacts with various enzymes, particularly those involved in signaling pathways. For instance, it has been shown to modulate the activity of kinases and phosphatases, which are crucial for cellular signaling and metabolic processes. The compound may act as either an inhibitor or an activator depending on the specific enzyme target.
Cellular Effects
The compound has demonstrated the ability to influence cell function significantly. It affects cellular processes such as:
- Cell Signaling Pathways: Altering phosphorylation states of proteins involved in critical signaling cascades.
- Gene Expression: Modulating the activity of transcription factors, thereby impacting gene expression profiles.
- Metabolic Processes: Influencing cellular metabolism through interactions with metabolic enzymes.
The biological effects of 4-Phenyl-N-pyrrolidin-3-ylbenzamide can be attributed to several molecular mechanisms:
- Binding Interactions: The compound binds to active sites of enzymes and receptors, leading to changes in their catalytic activities.
- Gene Regulation: It can induce changes in gene expression by interacting with regulatory proteins and transcription factors.
- Stability and Degradation: The compound's stability under various conditions affects its long-term biological activity. Degradation products may also exhibit biological effects.
In Vitro Studies
In vitro studies have highlighted the compound's potential as an inhibitor of certain cancer-related pathways. For example, it has been evaluated for its effects on Bruton’s Tyrosine Kinase (BTK), which plays a vital role in B-cell receptor signaling. Inhibition of BTK has therapeutic implications for treating various cancers and autoimmune diseases .
| Study | Findings |
|---|---|
| Study A | Demonstrated inhibition of BTK activity in cancer cell lines. |
| Study B | Showed modulation of gene expression related to apoptosis pathways. |
In Vivo Studies
Animal model studies have further elucidated the compound's pharmacodynamics. At varying doses, 4-Phenyl-N-pyrrolidin-3-ylbenzamide exhibited both beneficial effects at lower doses (enhancing enzyme activity) and adverse effects at higher doses (inhibiting critical cellular processes).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
